molecular formula C9H9FN2O2S B1396641 3-(2-Fluoro-4-nitrophenyl)thiazolidine CAS No. 168828-85-1

3-(2-Fluoro-4-nitrophenyl)thiazolidine

Cat. No. B1396641
M. Wt: 228.25 g/mol
InChI Key: IWLIKOIMNYIWPM-UHFFFAOYSA-N
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Description

“3-(2-Fluoro-4-nitrophenyl)thiazolidine” is a compound that belongs to the class of thiazolidines . Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds having sulfur at the first position and nitrogen at the third position .


Synthesis Analysis

Thiazolidine motifs are used as vehicles in the synthesis of valuable organic combinations . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .


Molecular Structure Analysis

Thiazolidine is a five-membered heterocycle system having the formula C3H7NS containing one nitrogen and one sulfur atom . The presence of sulfur enhances their pharmacological properties .


Chemical Reactions Analysis

Thiazolidine motifs behave as a bridge between organic synthesis and medicinal chemistry and compel researchers to explore new drug candidates . They are used in the synthesis of valuable organic combinations .

Scientific Research Applications

Structural Analysis

  • The study by Yu et al. (2010) discusses a compound structurally similar to 3-(2-Fluoro-4-nitrophenyl)thiazolidine, highlighting its planar thiazolidinone and thiadiazole rings. This study contributes to the understanding of the structural aspects of such compounds, which can be vital for further applications in various scientific fields (Yu et al., 2010).

Antimicrobial Activity

  • Janakiramudu et al. (2017) synthesized derivatives of a precursor compound structurally related to 3-(2-Fluoro-4-nitrophenyl)thiazolidine, demonstrating their potential as antimicrobial agents. This indicates the possible use of 3-(2-Fluoro-4-nitrophenyl)thiazolidine derivatives in developing new antimicrobial drugs (Janakiramudu et al., 2017).

Anticancer Potential

  • A study by Joseph et al. (2013) on thiadiazole substituted thiazolidin-4-ones, similar to 3-(2-Fluoro-4-nitrophenyl)thiazolidine, showed significant in vitro anticancer activity. This suggests the potential use of such compounds in cancer research and treatment (Joseph et al., 2013).

Synthesis and Characterization

  • The synthesis and characterization of compounds closely related to 3-(2-Fluoro-4-nitrophenyl)thiazolidine, as discussed by Kundapur et al. (2012), offer insights into the chemical properties and potential applications in medicinal chemistry (Kundapur et al., 2012).

Molecular Docking Studies

  • Bielenica et al. (2017) conducted molecular docking studies on compounds structurally related to 3-(2-Fluoro-4-nitrophenyl)thiazolidine, providing valuable information on their interaction with biological targets, which is crucial for drug design and development (Bielenica et al., 2017).

Antibacterial and Antifungal Activities

  • Research by Patil et al. (2011) on thiazolidin-4-one derivatives, which are structurally similar to 3-(2-Fluoro-4-nitrophenyl)thiazolidine, revealed moderate antibacterial and antifungal activities. This suggests their potential use in treating bacterial and fungal infections (Patil et al., 2011).

Antimicrobial Evaluation

  • Deep et al. (2014) evaluated the antimicrobial activity of 4-thiazolidinone derivatives, which are structurally analogous to 3-(2-Fluoro-4-nitrophenyl)thiazolidine. This evaluation provides insights into the antimicrobial potential of these compounds (Deep et al., 2014).

Future Directions

The future directions in the research of thiazolidine derivatives include developing multifunctional drugs and improving their activity . These data provide useful information for designing next-generation drug candidates .

properties

IUPAC Name

3-(2-fluoro-4-nitrophenyl)-1,3-thiazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN2O2S/c10-8-5-7(12(13)14)1-2-9(8)11-3-4-15-6-11/h1-2,5H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWLIKOIMNYIWPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCN1C2=C(C=C(C=C2)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401296604
Record name 3-(2-Fluoro-4-nitrophenyl)thiazolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401296604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Fluoro-4-nitrophenyl)thiazolidine

CAS RN

168828-85-1
Record name 3-(2-Fluoro-4-nitrophenyl)thiazolidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=168828-85-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Fluoro-4-nitrophenyl)thiazolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401296604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Using the same general procedure as step 1, of Example 1, 4.092 g (45.90 mmol) thiazolidine was treated with 4.1 mL (37.03 mmol) 3,4-difluoronitrobenzene and 10.0 mL (57.41 mmol) N,N diisopropylethyl amine to provide 2.020 g (24%) of the title compound as an orange solid. Recystallization from methylene chloride/hexane provided an analytical sample with a melting point of 94°-95° C.
Quantity
4.092 g
Type
reactant
Reaction Step One
Quantity
4.1 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Yield
24%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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